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Cat. No.: B151836

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methanol is a key building block in medicinal chemistry, valued for its
role in the synthesis of a variety of biologically active compounds. Its substituted pyridine core
Is a common feature in many kinase inhibitors and other therapeutic agents. The methoxy
group and the methanol functional group offer versatile handles for synthetic modifications,
allowing for the exploration of structure-activity relationships (SAR) and the optimization of
pharmacokinetic and pharmacodynamic properties. This document provides an overview of its
applications, quantitative data on relevant compounds, detailed experimental protocols, and
visualizations of synthetic pathways.

Applications in Medicinal Chemistry

The primary application of (5-Methoxypyridin-2-yl)methanol is as a precursor for the
synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation
is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine
moiety of (5-Methoxypyridin-2-yl)methanol can act as a hinge-binding motif, a common
interaction mode for kinase inhibitors that target the ATP-binding site of the enzyme.
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One notable application is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1)
inhibitors. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising
strategy in cancer immunotherapy. The (5-methoxypyridin-2-yl)methyl scaffold can be
incorporated into various heterocyclic core structures to generate potent and selective HPK1
inhibitors.

Quantitative Data: Structure-Activity Relationship
(SAR) of Related Kinase Inhibitors

The following table summarizes the biological activity of exemplary kinase inhibitors that
incorporate structural motifs conceptually derived from (5-Methoxypyridin-2-yl)methanol. This
data highlights the importance of the substituted pyridine moiety in achieving high potency.

R Group

Compound ID Core Structure . Target Kinase IC50 (nM)
Modification
Pyrrolo[2,3- .
1 o 4-Fluoroaniline HPK1 10.1[1]
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2 L 2-hydroxyethyl HPK1 33.27
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2-
Spiro[indoline- ) )
3 - (dimethylamino)e  HPK1 1.02
3,4'-piperidine]

thyl
Potent (exact
Thiazole-5- 2-
4 ] o Src/Abl value not
carboxamide methylpyrimidinyl -~
specified)
Potent (exact
7H-Pyrrolo[2,3- .
5 o Phenyl Multiple RTKs value not
d]pyrimidine o
specified)[2]
) Morpholine-
6 Spiro Analogue HPK1 2.67[3][4]

substituted ethyl

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b151836?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39874881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2474725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571053/
https://pubmed.ncbi.nlm.nih.gov/39563821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 1: Synthesis of (5-Methoxypyridin-2-
yl)methanol

This protocol describes a general method for the synthesis of the title compound.
Materials:

o Methyl 5-methoxypyridine-2-carboxylate

Lithium aluminum hydride (LiAlHa)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate (NazS0Oa)

Ethyl acetate

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

To a stirred solution of methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF
under a nitrogen atmosphere at 0 °C, add LiAlH4 (1.5 eq) portion-wise.

» Allow the reaction mixture to warm to room temperature and stir for 2 hours.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

e Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous
solution of Rochelle's salt.

« Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.
o Wash the filter cake with ethyl acetate.

o Separate the organic layer from the filtrate, and extract the agueous layer with ethyl acetate
(3 x50 mL).
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o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate under
reduced pressure to afford (5-Methoxypyridin-2-yl)methanol as a crude product, which can
be purified by column chromatography.

Protocol 2: Representative Synthesis of a
Pyrrolopyridinone HPK1 Inhibitor Intermediate

This protocol outlines a representative procedure for the synthesis of a key intermediate for a
pyrrolopyridinone-based HPK1 inhibitor, starting from (5-Methoxypyridin-2-yl)methanol.

Step 2a: Chlorination of (5-Methoxypyridin-2-yl)methanol
Materials:

e (5-Methoxypyridin-2-yl)methanol

e Thionyl chloride (SOCI2)

e Anhydrous dichloromethane (DCM)

Procedure:

Dissolve (5-Methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous DCM under a nitrogen
atmosphere.

e Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

 Allow the reaction to warm to room temperature and stir for 3 hours.

e Monitor the reaction by TLC.

o Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the aqueous layer with DCM (3 x 30 mL).

o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate under
reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine.
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Step 2b: Alkylation of a Pyrrolopyridinone Core

Materials:

Pyrrolopyridinone core

2-(chloromethyl)-5-methoxypyridine

Cesium carbonate (Cs2C0O3)

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

To a solution of the pyrrolopyridinone core (1.0 eq) in anhydrous DMF, add cesium carbonate
(2.0 eq).

 Stir the mixture at room temperature for 30 minutes.

e Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in anhydrous DMF.

e Heat the reaction mixture to 60 °C and stir for 12 hours.

e Monitor the reaction by TLC.

o After completion, cool the reaction mixture to room temperature and pour it into ice-water.
o Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography to obtain the desired N-alkylated
pyrrolopyridinone intermediate.

Visualizations
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Synthesis of (5-Methoxypyridin-2-yl)methanol.
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Caption: Synthetic route to (5-Methoxypyridin-2-yl)methanol.
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Caption: Role in drug discovery workflow.
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Caption: HPK1 inhibition enhances T-cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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